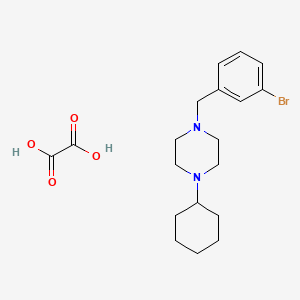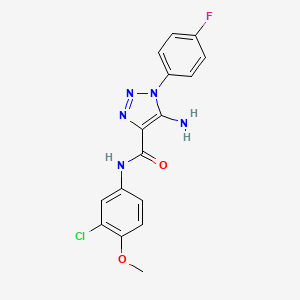![molecular formula C16H18N4O3S B4691215 N-[4-(4-morpholinyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4691215.png)
N-[4-(4-morpholinyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, where starting materials undergo successive transformations to achieve the desired product. For example, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared through a sequence involving the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally, the target compounds via stirring with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in DMF and sodium hydride (Gul et al., 2017). Another approach involved the synthesis of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, showcasing a method for creating compounds with potential antibacterial and antifungal activities (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral data. These methods provide detailed information on the compound's framework, enabling researchers to verify the successful synthesis of the target molecule and to understand its structural characteristics in depth. For instance, Lei et al. (2017) established a rapid and green synthetic method for a related compound, confirming its structure through NMR and MS, highlighting the importance of these analytical techniques in the synthesis process (Lei et al., 2017).
Chemical Reactions and Properties
The reactivity of N-[4-(4-morpholinyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide and its derivatives with various reagents can lead to a wide array of products, each possessing unique biological activities. These reactions are pivotal for exploring the chemical space around the core molecule, potentially leading to the discovery of novel therapeutic agents. Compounds derived from similar frameworks have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory activities, underscoring the utility of chemical modifications in enhancing biological properties (Bardiot et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's application and its behavior in biological systems. These properties are often determined experimentally and can influence the compound's stability, formulation, and delivery in a pharmaceutical context. For instance, the crystal structures of related compounds provide insights into their stability and reactivity, which are essential for designing more effective and safer drugs (Subasri et al., 2016).
Orientations Futures
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and tested in more complex biological systems. Additionally, the synthesis of this compound could be optimized to make it more efficient and environmentally friendly .
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14-5-6-17-16(19-14)24-11-15(22)18-12-1-3-13(4-2-12)20-7-9-23-10-8-20/h1-6H,7-11H2,(H,18,22)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIPSVYJYBMRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorobenzyl)thio]-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4691137.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4691140.png)

![N'-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4691149.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4691156.png)
![2-chloro-5-{5-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B4691181.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4691196.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B4691200.png)
![2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4691205.png)

![methyl 7-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4691229.png)
![4-{[4-(1-piperidinyl)phenyl]sulfonyl}benzoic acid](/img/structure/B4691230.png)